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Compound of Interest

Compound Name: Adipate(1-)

Cat. No.: B1229196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the determination of adipate

plasticizer migration from food contact materials (FCMs) into food or food simulants. The

protocols described herein are compiled from established analytical practices and regulatory

guidelines, ensuring robust and reliable results for safety and compliance testing.

Introduction
Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers to

impart flexibility to polymer packaging materials like polyvinyl chloride (PVC) films.[1] Due to

their chemical nature, these compounds are not covalently bound to the polymer matrix and

can migrate into foodstuffs upon contact.[2] Monitoring the levels of adipate migration is crucial

for ensuring food safety and complying with regulatory limits set by bodies such as the

European Union (EU) and the U.S. Food and Drug Administration (FDA).[3][4][5]

This document outlines the primary techniques for quantifying adipate migration, with a focus

on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS), which are widely employed for their sensitivity and selectivity.[6][7]

[8][9]
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The overall process for determining adipate migration involves a series of sequential steps,

from sample preparation and migration testing to analytical quantification. The following

diagram illustrates a typical workflow.
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Caption: A generalized workflow for the analysis of adipate migration from food packaging.

Quantitative Data Summary
The following table summarizes quantitative data on adipate migration from various studies,

highlighting the packaging material, food simulant, testing conditions, and the analytical method

used.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1229196?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Packagin
g Material

Adipate
Analyte

Food
Simulant/
Food

Migration
Condition
s

Measured
Migration
Level

Analytical
Method

Referenc
e

Polyvinylid

ene

chloride

(PVDC)

film

Dibutyl

adipate

(DBA)

Ham

sausage
4 months

~6.8% of

initial

amount in

film

GC-MS [10]

PVC film

Di(2-

ethylhexyl)

adipate

(DEHA)

Isooctane
48 h at 20

°C

5–25

mg/kg

(working

range)

GC-FID [1]

Not

specified

Di(2-

ethylhexyl)

phthalate

(DEHP)

Composite

food

samples

Not

specified

14.4 to 714

ng/g
GC-MS [7]

Not

specified

Di(2-

ethylhexyl)

adipate

(DEHA)

Composite

food

samples

Not

specified

1.4 to 6010

ng/g
GC-MS [7]

Plastic

products

Bis-2-

ethylhexyl

ester

Distilled

water

Not

specified

< 1.5

mg/kg (EU

limit)

LC-ESI-

MS/MS
[8]

Plastic

products

Dibutyl

phthalate

Distilled

water

Not

specified

< 0.3

mg/kg (EU

limit)

LC-ESI-

MS/MS
[8]

Experimental Protocols
Protocol 1: Migration Testing Using Food Simulants
This protocol is based on general principles outlined in EU and FDA guidelines for migration

testing.[4][11]
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1. Selection of Food Simulants:

Aqueous, non-acidic foods (pH > 4.5): Distilled water or water of equivalent quality.

Acidic foods (pH ≤ 4.5): 3% (w/v) acetic acid in aqueous solution.

Alcoholic foods: 10% or 20% (v/v) ethanol in aqueous solution, depending on the alcohol

content of the food.

Fatty foods: Food simulant D2 (vegetable oil) or alternative fatty food simulants like 95%

ethanol or isooctane.

2. Migration Cell Setup:

Cut a piece of the food packaging material of a known surface area (e.g., 1 dm²).

Place the sample in a migration cell or a glass container.

Add a defined volume of the selected food simulant to achieve a surface area-to-volume

ratio of 6 dm²/L, unless otherwise specified.

3. Incubation:

Seal the migration cell to prevent evaporation of the simulant.

Incubate at controlled temperature and time conditions that represent the intended use and

storage of the food product. Common testing conditions include:

10 days at 40°C for long-term room temperature storage.[4][11]

2 hours at 70°C for hot-fill applications.

For refrigerated or frozen applications, a test temperature of 20°C is recommended.[4]

4. Sample Collection:

After incubation, cool the migration cell to room temperature.

Remove the food packaging material.
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The food simulant containing the migrated adipates is now ready for extraction and analysis.

Protocol 2: Sample Preparation and Extraction
This protocol describes the extraction of adipates from food simulants prior to chromatographic

analysis.

1. Liquid-Liquid Extraction (LLE): (Primarily for aqueous simulants)

Transfer a known volume of the food simulant to a separatory funnel.

Add a suitable organic solvent such as dichloromethane or a hexane/diethyl ether mixture.

Shake vigorously for several minutes and allow the layers to separate.

Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle

stream of nitrogen.

The concentrated extract is ready for GC-MS or LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE): (For cleanup and concentration)

Condition an appropriate SPE cartridge (e.g., C18 for aqueous samples, or specific

cartridges like Oasis MAX for more complex matrices) with a suitable solvent.[10]

Load the food simulant or the diluted fatty food simulant onto the cartridge.

Wash the cartridge with a weak solvent to remove interferences.

Elute the adipates with a stronger organic solvent.

Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis of Adipates
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This protocol provides a general procedure for the quantification of adipates using GC-MS.

1. Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane

column, is commonly used.[12]

2. GC Conditions (Example):

Injector Temperature: 250°C

Injection Mode: Splitless

Oven Temperature Program:

Initial temperature: 60°C, hold for 1 minute.

Ramp to 280°C at 10°C/min.

Hold at 280°C for 10 minutes.

Carrier Gas: Helium at a constant flow rate.

3. MS Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor

characteristic ions for each target adipate. For DEHA, characteristic ions might include m/z

129 and 57.0.[6]

Mass Range (for full scan): 50-500 amu.

4. Calibration and Quantification:

Prepare a series of calibration standards of the target adipates in a suitable solvent.
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Inject the standards to generate a calibration curve.

Inject the prepared sample extracts.

Quantify the adipate concentration in the samples by comparing their peak areas to the

calibration curve.

Signaling Pathway and Logical Relationship
Diagrams
The following diagram illustrates the logical relationship between the key stages of adipate

migration analysis, emphasizing the critical parameters at each step.
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Caption: Logical flow of adipate migration analysis from setup to result.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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